molecular formula C22H20N2O6 B12697852 2,2'-((Ethylenedioxy)di-p-phenylene)disuccinimide CAS No. 87367-87-1

2,2'-((Ethylenedioxy)di-p-phenylene)disuccinimide

Cat. No.: B12697852
CAS No.: 87367-87-1
M. Wt: 408.4 g/mol
InChI Key: DTZNBROGJUJPGX-UHFFFAOYSA-N
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Description

2,2’-((Ethylenedioxy)di-p-phenylene)disuccinimide is a chemical compound with the molecular formula C22H20N2O6 and a molecular weight of 408.411 g/mol . This compound is known for its unique structure, which includes two succinimide groups connected by an ethylenedioxy bridge and phenylene rings. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((Ethylenedioxy)di-p-phenylene)disuccinimide typically involves the reaction of ethylenedioxybis(benzene) with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve heating the reactants in an inert atmosphere to facilitate the reaction and prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 2,2’-((Ethylenedioxy)di-p-phenylene)disuccinimide .

Chemical Reactions Analysis

Types of Reactions

2,2’-((Ethylenedioxy)di-p-phenylene)disuccinimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups onto the phenylene rings .

Scientific Research Applications

2,2’-((Ethylenedioxy)di-p-phenylene)disuccinimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-((Ethylenedioxy)di-p-phenylene)disuccinimide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction is mediated by the succinimide groups and the ethylenedioxy bridge, which provide unique binding sites for target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-((Pentamethylenedioxy)di-p-phenylene)disuccinimide
  • 2,2’-((Ethylenedioxy)diethanethiol)

Uniqueness

2,2’-((Ethylenedioxy)di-p-phenylene)disuccinimide is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with biomolecules makes it a valuable tool in scientific research and industrial processes .

Properties

CAS No.

87367-87-1

Molecular Formula

C22H20N2O6

Molecular Weight

408.4 g/mol

IUPAC Name

3-[4-[2-[4-(2,5-dioxopyrrolidin-3-yl)phenoxy]ethoxy]phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H20N2O6/c25-19-11-17(21(27)23-19)13-1-5-15(6-2-13)29-9-10-30-16-7-3-14(4-8-16)18-12-20(26)24-22(18)28/h1-8,17-18H,9-12H2,(H,23,25,27)(H,24,26,28)

InChI Key

DTZNBROGJUJPGX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C4CC(=O)NC4=O

Origin of Product

United States

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